

# Application Notes and Protocols for In Vivo Studies with PF-04217903

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Compound of Interest					
Compound Name:	PF-04217903				
Cat. No.:	B1663016	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and in vivo use of **PF-04217903**, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.

## Introduction

**PF-04217903** is an orally bioavailable, ATP-competitive inhibitor of c-Met kinase, a key driver in tumor cell proliferation, survival, migration, invasion, and angiogenesis.[1][2] With over 1,000-fold selectivity for c-Met compared to a large panel of other kinases, it is one of the most selective c-Met inhibitors identified.[3][4] Dysregulation of the c-Met signaling pathway, often through MET gene amplification or an autocrine loop involving its ligand, hepatocyte growth factor (HGF), is implicated in a variety of human cancers.[3][5] **PF-04217903** has demonstrated significant anti-tumor and anti-angiogenic properties in preclinical in vitro and in vivo models, making it a valuable tool for cancer research.[2][3]

### **Mechanism of Action**

**PF-04217903** selectively binds to the ATP-binding site of c-Met, preventing its phosphorylation and subsequent activation. This blockade disrupts downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cancer cell growth and survival. By inhibiting c-Met, **PF-04217903** can induce apoptosis and inhibit proliferation in tumor cells that are dependent on this pathway.[1][5]



## **Quantitative Data Summary**

The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of **PF-04217903** in various cancer models.

Table 1: In Vitro Activity of PF-04217903

Cell Line	Cancer Type	Target	IC50 (nM)	Assay Type
GTL-16	Gastric Carcinoma	c-Met Amplified	12	Cell Proliferation
H1993	NSCLC	c-Met Amplified	30	Cell Proliferation
GTL-16	Gastric Carcinoma	c-Met Amplified	31	Apoptosis (ssDNA)
NCI-H441	Lung Carcinoma	c-Met Overexpressing	7-12.5	Cell Migration/Invasio n
HT29	Colon Carcinoma	c-Met Overexpressing	7-12.5	Cell Migration/Invasio n
HUVEC	Endothelial Cells	HGF-stimulated	4.6	c-Met Phosphorylation
HUVEC	Endothelial Cells	HGF-stimulated	12	Cell Survival
HUVEC	Endothelial Cells	HGF-stimulated	7	Apoptosis
HUVEC	Endothelial Cells	HGF-stimulated	27	Matrigel Invasion

Data compiled from multiple sources.[5][6][7][8]

Table 2: In Vivo Efficacy of PF-04217903 in Xenograft Models



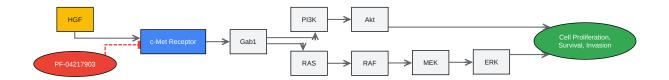
Xenograft Model	Cancer Type	Dose (mg/kg, p.o.)	Dosing Schedule	Tumor Growth Inhibition
GTL-16	Gastric Carcinoma	1-30	Daily for 16 days	Dose-dependent
U87MG	Glioblastoma	3, 10, 30	Daily for 10 days	Dose-dependent
HT29	Colon Carcinoma	Not Specified	Not Specified	38%
SW620	Colon Carcinoma	Not Specified	25 days	Significant Inhibition

Data compiled from multiple sources.[3][4][5][6][8]

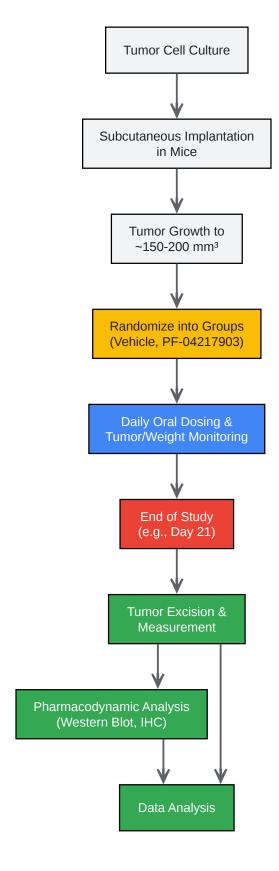
## **Signaling Pathway**

The diagram below illustrates the c-Met signaling pathway and the point of inhibition by **PF-04217903**.









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